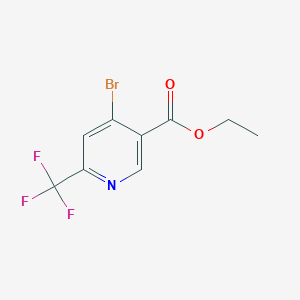

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate

Description

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate (CAS 1196146-14-1) is a nicotinic acid derivative characterized by a pyridine ring substituted with a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester at position 3. The ethyl ester group enhances lipophilicity, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name |

ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-4-14-7(3-6(5)10)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFXUMLHKBTNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856820 | |

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-14-1 | |

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the binding affinity of the compound to biological targets, leading to various biological activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between Ethyl 4-bromo-6-(trifluoromethyl)nicotinate and its analogues:

Key Comparative Insights

Substituent Position and Reactivity

- Bromine Position : Bromine at position 4 (target compound) vs. 2 or 5 (e.g., CAS 144740-56-7, 1672655-82-1) significantly impacts reactivity. Position 4 bromine is more amenable to nucleophilic aromatic substitution (SNAr) due to para-directing effects of the ester group .

- Trifluoromethyl Group : The -CF₃ group at position 6 (target compound) is a strong electron-withdrawing group, stabilizing the pyridine ring and directing electrophilic attacks to specific positions .

Ester Group Variations

- Ethyl vs. methyl esters influence solubility and metabolic stability. Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability in drug design .

Functionalization Potential

- Halogenated derivatives (e.g., CAS 1672655-82-1) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while non-halogenated analogues (e.g., CAS 597532-36-0) serve as simpler intermediates .

- The carboxylic acid derivative (CAS 231291-22-8) is critical for prodrug development and coordination chemistry .

Biological Activity

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H7BrF3NO2

- CAS Number : 1196146-14-1

- Functional Groups : Bromine and trifluoromethyl groups enhance lipophilicity and reactivity.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the bromine atom can participate in nucleophilic substitution reactions. This compound may act on specific enzymes or receptors, modulating their activity through both covalent and non-covalent interactions.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12 |

| Escherichia coli | 18 | 10 |

| Pseudomonas aeruginosa | 14 | 15 |

The results indicate that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several nicotinate derivatives, including this compound. The compound was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a novel antibiotic .

- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The results showed a marked decrease in edema and inflammatory markers following treatment with this compound .

Applications in Drug Development

The unique chemical properties of this compound make it a valuable building block in drug synthesis. Its ability to interact with biological targets suggests potential applications in developing therapies for infections and inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.